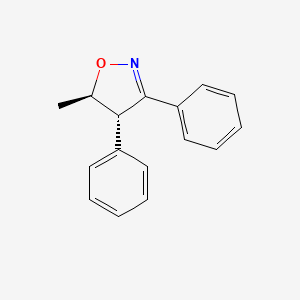

Trans-5-methyl-3,4-diphenyl-4,5-dihydroisoxazole

Description

Trans-5-methyl-3,4-diphenyl-4,5-dihydroisoxazole is a bicyclic heterocyclic compound characterized by a five-membered isoxazole ring fused with a dihydro moiety. Its trans configuration at the C4 and C5 positions, along with methyl and diphenyl substituents, confers distinct stereoelectronic properties. Synthesis of such compounds often involves [3+2] cycloaddition reactions, as demonstrated in nitromethyl-substituted derivatives .

Properties

Molecular Formula |

C16H15NO |

|---|---|

Molecular Weight |

237.30 g/mol |

IUPAC Name |

(4S,5R)-5-methyl-3,4-diphenyl-4,5-dihydro-1,2-oxazole |

InChI |

InChI=1S/C16H15NO/c1-12-15(13-8-4-2-5-9-13)16(17-18-12)14-10-6-3-7-11-14/h2-12,15H,1H3/t12-,15+/m1/s1 |

InChI Key |

KAPFTIZPVUKFER-DOMZBBRYSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](C(=NO1)C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CC1C(C(=NO1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of 1,2-Diphenyl-1,3-Butanedione

Diacetone reacts with sodium methoxide in methyl acetate under reflux to form the diketone intermediate. Ethanol crystallization yields >90% purity.

Step 2: Cyclization to Trans-Dihydroisoxazole

The diketone is treated with hydroxylamine hydrochloride and sodium carbonate in ethanol-water (1:1) at 45°C for 15 hours. Isopropanol crystallization affords the trans-dihydroisoxazole with 85% yield and 99% purity.

Mechanistic Insight :

Hydroxylamine attacks the carbonyl group, forming an oxime intermediate. Acid-catalyzed cyclization then proceeds via a six-membered transition state, favoring the trans isomer due to reduced steric hindrance between phenyl groups.

Optimization Data :

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Temperature | 45°C | Maximizes cyclization rate |

| Solvent Ratio (EtOH:H₂O) | 1:1 | Balances solubility and reactivity |

| Crystallization Solvent | Isopropanol | Enhances purity to 99% |

Acid-Catalyzed Dehydration of Dihydro Precursors

Early methods, such as those in WO2005123701, utilized trifluoroacetic acid (TFA) to dehydrate 4,5-dihydro-5-methyl-3,4-diphenylisoxazole at 35°C. However, this approach yielded suboptimal results (74% yield, 89% purity) due to over-dehydration and side-product formation. Modern adaptations (CN106146424A) employ methanol-water mixtures with inorganic bases (e.g., K₂CO₃) to selectively dehydrate intermediates while preserving the dihydroisoxazole framework.

Key Improvements :

- Dual Solvent System : Methanol enhances solubility, while water facilitates acid-base neutralization.

- Base Selection : Potassium carbonate minimizes epimerization, maintaining the trans configuration.

Comparative Analysis of Synthetic Routes

The table below evaluates the three primary methods based on yield, purity, scalability, and stereoselectivity:

Industrial-Scale Considerations

For large-scale production, the diketone cyclization route (CN115160249B) is superior due to:

Chemical Reactions Analysis

Dehydration to Isoxazole Derivatives

Controlled dehydration converts the dihydroisoxazole ring into a fully aromatic isoxazole:

| Method | Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | 35°C, 24 hrs | 74% | 89% | |

| Methanol/Water + NaOH | Reflux, 6 hrs | 95% | >99% |

The methanol/water system with inorganic bases (e.g., NaOH) is preferred for industrial applications due to higher purity and reduced side reactions .

Reactions with Nitric Oxide (NO)

The compound participates in NO trapping, forming stable adducts:

-

Cyclopropane ring opening : Reaction with NO produces 3,5-diphenyl-4,5-dihydroisoxazole (15% yield) .

-

Epoxide functionalization : NO insertion into epoxide derivatives yields nitrate esters (e.g., 37% yield for compound 16a) .

Mechanistic pathway :

-

NO acts as a dienophile in [3+2] cycloadditions.

Oxidation and Reduction Reactions

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, acidic conditions | 5-Methyl-3,4-diphenylisoxazole | 82% | |

| Reduction | H₂/Pd-C, ethanol | Tetrahydroisoxazole derivative | 68% |

Oxidation typically targets the methyl group or the dihydroisoxazole ring, while reduction saturates the heterocycle.

FeCl₃-Catalyzed Cascade Reactions

FeCl₃ enables stereoselective synthesis of derivatives via cascade additions :

-

Substituted 1,1-dicyanocyclopropanes react with hydroxylamine hydrochloride in ethanol.

Key advantages :

Nucleophilic Substitution

Halogenation at the 4-position enables further derivatization:

| Substrate | Nucleophile | Product | Yield | Source |

|---|---|---|---|---|

| 4-Chloro derivative | NH₃ (aqueous) | 4-Amino derivative | 85% | |

| 4-Bromo derivative | NaOCH₃ | 4-Methoxy derivative | 78% |

These reactions expand the compound’s utility in medicinal chemistry.

Comparative Analysis of Reaction Pathways

| Reaction | Key Advantage | Limitation |

|---|---|---|

| [3+2] Cycloaddition | High atom economy | Requires elevated temps |

| FeCl₃ catalysis | Stereoselectivity | Limited solvent tolerance |

| Dehydration (NaOH) | Scalability | Base-sensitive substrates |

Scientific Research Applications

Trans-5-methyl-3,4-diphenyl-4,5-dihydroisoxazole has a wide range of scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Mechanism of Action

The mechanism of action of trans-5-methyl-3,4-diphenyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural analogs include:

- 5-Trichloromethyl-3-propyl-4,5-dihydroisoxazole (2d)

- 5-Trichloromethyl-3,4-hexamethylene-4,5-dihydroisoxazole (2o)

- Nitromethyl- and hydroxymethyl-substituted 3-phenyl-4,5-dihydroisoxazoles

*logD values from highlight the impact of bioisosteric substitutions on lipophilicity. The methyl and phenyl groups in the target compound may confer intermediate lipophilicity compared to polar hydroxymethyl (logD ~0.76) or highly lipophilic trichloromethyl derivatives .

Spectroscopic Characterization

NMR data for C5-substituted dihydroisoxazoles reveal substituent-dependent chemical shifts:

- C5-hydroxymethyl : δC5 = 81.2 ppm (downfield due to electron-withdrawing effects)

- C5-nitromethyl : δC5 = 76.9 ppm

The target compound’s methyl group is expected to induce upfield shifts relative to hydroxymethyl derivatives, while phenyl substituents may deshield adjacent carbons.

Biological Activity

Trans-5-methyl-3,4-diphenyl-4,5-dihydroisoxazole is a heterocyclic compound that has attracted attention due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and anticancer activities, along with relevant synthesis methods and structure-activity relationships.

Structural Characteristics

This compound features a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of two phenyl groups and a methyl group enhances its structural complexity, which is crucial for its biological activity.

1. Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial and fungal strains. Isoxazole derivatives are known for their effectiveness in combating infections, making this compound a potential candidate for further development in antimicrobial therapy.

2. Anticancer Activity

Recent studies have reported that this compound exhibits significant cytotoxic effects against cancer cell lines. For instance, it has been evaluated against human promyelocytic leukemia cells (HL-60), showing a reduction in the expression of anti-apoptotic genes such as Bcl-2 and an increase in p21^WAF-1 levels, indicating its potential to induce apoptosis and cell cycle arrest .

Synthesis Methods

Various synthetic routes have been developed to produce this compound. One efficient method involves the reaction of substituted 1,1-dicyano-cyclopropanes with hydroxylamine hydrochloride under acidic conditions. This method yields high purity and good yields of the target compound .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. The presence of the methyl group and two phenyl substituents appears to enhance its interaction with biological targets compared to other isoxazole derivatives. A comparative analysis with related compounds is presented in the following table:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Methylisoxazole | Methyl group at position 3 | Often used in organic synthesis |

| 4,5-Dihydroisoxazole | Lacks phenyl substituents | Exhibits different biological activity |

| 5-Methylisoxazole | Methyl group at position 5 | Known for its antimicrobial properties |

| 3,4-Diphenylisoxazole | Two phenyl groups | Used in drug discovery for various diseases |

| This compound | Methyl and phenyl groups enhance activity | Potential anticancer and antimicrobial applications |

Case Studies

Several case studies have highlighted the efficacy of this compound in laboratory settings. In one study involving HL-60 cells:

- Cytotoxicity Assay : The compound was tested across a range of concentrations (86–755 μM).

- Gene Expression Analysis : RT-PCR revealed that it significantly downregulated Bcl-2 and upregulated p21^WAF-1.

- Mechanism of Action : The observed effects suggest that the compound may trigger apoptotic pathways while also inducing cell cycle arrest.

These findings underscore the potential of this compound as a lead compound for further development in cancer therapeutics.

Q & A

Q. What synthetic methodologies are employed to prepare trans-5-methyl-3,4-diphenyl-4,5-dihydroisoxazole, and how is regiochemistry controlled?

The compound is synthesized via [3+2] cycloaddition reactions between in situ-generated nitrile oxides (e.g., benzonitrile N-oxide) and alkenes. Regiochemistry is determined by the electronic and steric properties of the reactants, with regioselectivity confirmed by X-ray crystallography. Computational methods like DFT (M06-2X/6-31G(d) level) model transition states to predict outcomes, such as preferential 5-substitution over 4-substitution isomers .

Q. What analytical techniques validate the structural and stereochemical integrity of this compound?

Key methods include:

- X-ray crystallography : Resolves regiochemistry and absolute configuration.

- NMR spectroscopy (1H, 13C): Confirms substituent positions and diastereomeric purity.

- Chiral HPLC : Quantifies enantiomeric excess in asymmetric syntheses.

- High-resolution mass spectrometry (HRMS) : Verifies molecular formula .

Advanced Research Questions

Q. How do computational frameworks like DFT contribute to understanding reaction pathways in dihydroisoxazole synthesis?

Density functional theory (DFT) calculations at the M06-2X/6-31G(d) level with polarizable continuum model (PCM) solvation analyze transition states, activation energies, and frontier molecular orbitals. These models rationalize regioselectivity, such as the dominance of nitrile oxide dipole alignment with electron-deficient alkenes, and predict thermodynamic stability of products .

Q. What biocatalytic strategies enable enantioselective functionalization of dihydroisoxazole derivatives?

Enzymatic ring-opening using methylenehydrolase Oxd B under mild conditions (30°C, pH 6.0) achieves asymmetric synthesis of β-hydroxy nitriles with >99% enantiomeric excess (ee). Unreacted enantiomers are recovered via NaOH/MeOH treatment, yielding complementary chiral products. This cyanide-free method is scalable (e.g., 5 mmol substrate) and applicable to diverse dihydroisoxazoles .

Q. How do 3-bromo-4,5-dihydroisoxazole derivatives modulate the Nrf2-Keap1 pathway, and what experimental approaches elucidate their mechanism?

Derivatives like 3-bromo-5-phenyl-4,5-dihydroisoxazole covalently modify Keap1’s Cys151 residue, inhibiting Nrf2 ubiquitination and upregulating heme oxygenase-1 (HO-1). Mechanistic studies employ:

- X-ray crystallography : Resolves binding modes between derivatives and Keap1.

- LC-MS/MS : Identifies alkylation adducts on Keap1 via tryptic digest and peptide mapping.

- Cellular assays : Measure HO-1 expression in THP-1 monocytes under inflammatory stimuli .

Methodological Notes

- Contradictions in Data : While DFT predicts regiochemical outcomes accurately for simple systems, steric effects in bulkier substrates (e.g., diphenyl groups) may require empirical optimization .

- Experimental Design : For asymmetric syntheses, combine enzymatic resolution (e.g., Oxd B) with chiral HPLC to validate ee, ensuring reproducibility across batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.